Utibapril vs. Utibaprilat: Prodrug Requirement for a Novel Thiadiazoline Scaffold
Utibapril is an ester prodrug that is metabolically converted in vivo to its active diacid metabolite, utibaprilat. This activation step is a prerequisite for ACE inhibition. This structural feature distinguishes it from many clinically established ACE inhibitors, such as lisinopril and captopril, which are active in their administered form . The distinct thiadiazoline core of utibapril/utibaprilat represents a chemical scaffold divergence from the more common proline-containing structures (e.g., enalapril, ramipril) [1].
| Evidence Dimension | Chemical Class and Activation Requirement |
|---|---|
| Target Compound Data | Ester prodrug of a thiadiazoline ACE inhibitor; requires in vivo esterase hydrolysis to active diacid (utibaprilat). |
| Comparator Or Baseline | Utibaprilat (CAS 109683-79-6): the active diacid metabolite; Lisinopril and Captopril: direct-acting ACE inhibitors not requiring prodrug activation. |
| Quantified Difference | Utibapril is a distinct chemical entity (thiadiazoline) requiring prodrug activation, whereas the comparator (lisinopril, captopril) are active drugs and typically possess different core scaffolds (e.g., proline analogs). |
| Conditions | In vivo (rats) for prodrug activation; chemical structural comparison. |
Why This Matters
This defines a unique pharmacokinetic and chemical handling requirement, critical for experimental design, in vivo formulation, and when sourcing the compound for specific research applications.
- [1] DrugBank. Utibaprilat. Accessed 2026. View Source
